R 59494

Description

Properties

CAS No. |

136917-41-4 |

|---|---|

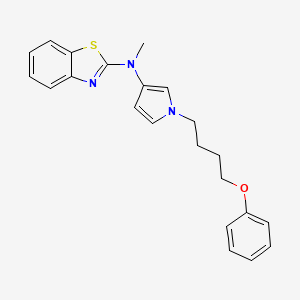

Molecular Formula |

C22H23N3OS |

Molecular Weight |

377.5 g/mol |

IUPAC Name |

N-methyl-N-[1-(4-phenoxybutyl)pyrrol-3-yl]-1,3-benzothiazol-2-amine |

InChI |

InChI=1S/C22H23N3OS/c1-24(22-23-20-11-5-6-12-21(20)27-22)18-13-15-25(17-18)14-7-8-16-26-19-9-3-2-4-10-19/h2-6,9-13,15,17H,7-8,14,16H2,1H3 |

InChI Key |

PFBZXLGUUGDBNI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CN(C=C1)CCCCOC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |

Appearance |

Solid powder |

Other CAS No. |

136917-41-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-methyl-N-(1-(4-phenoxybutyl)-3-pyrrolidinyl)-2-benzothiazolamine R 59494 R-59494 |

Origin of Product |

United States |

Foundational & Exploratory

R59949: A Technical Guide to its Mechanism of Action as a Diacylglycerol Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

R59949 is a potent, cell-permeable small molecule widely recognized as a pan-inhibitor of diacylglycerol kinases (DGKs). By blocking the enzymatic activity of DGKs, R59949 prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA). This action leads to an accumulation of DAG, a critical second messenger, thereby modulating a multitude of downstream signaling pathways. This technical guide provides an in-depth exploration of the core mechanism of action of R59949, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing the intricate signaling cascades it influences.

Core Mechanism of Action: Inhibition of Diacylglycerol Kinase

R59949's primary mechanism of action is the inhibition of diacylglycerol kinases (DGKs). DGKs are a family of enzymes that phosphorylate DAG to produce PA, thereby acting as a crucial regulatory node in lipid signaling. By inhibiting DGK activity, R59949 effectively increases the intracellular concentration and prolongs the signaling lifetime of DAG. This elevation in DAG levels leads to the activation of several DAG-effector proteins, most notably Protein Kinase C (PKC) isozymes.[1][2]

R59949 exhibits a degree of selectivity among the ten known mammalian DGK isozymes. It strongly inhibits type I DGKα and DGKγ, and moderately attenuates the activity of type II DGKδ, DGKθ, and DGKκ.[1][3] This differential inhibition profile can lead to varied cellular responses depending on the relative expression of DGK isozymes in a given cell type.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of R59949's inhibitory activity and its effects in various experimental systems.

| Parameter | Value | System | Reference |

| Pan-DGK IC50 | 300 nM | Isolated platelet plasma membranes | [1][4][5] |

| DGK Isoform Inhibition | Strongly inhibits DGKα and DGKγ; Moderately attenuates DGKδ, DGKθ, and DGKκ | In vitro assay | [1][3] |

| CCL2-evoked Ca2+ Signaling IC50 | 8.6 μM | THP-1 monocytes | [1][2] |

| Experimental System | R59949 Concentration | Observed Effect | Reference |

| Rat Aortic Smooth Muscle Cells (RASMCs) | 10 μM | Inhibited IL-1β-induced nitric oxide (NO) production | [4][6] |

| THP-1 Monocytes | 8.6 μM (IC50) | Attenuated CCL2-evoked Ca2+ signaling | [1][2] |

| SW480 Colon Cancer Cells | 15-30 μM | Reduced colony formation in 3D culture and decreased tumor growth in xenograft models | [7] |

| MIN6 Pancreatic β-cells | 1 μM | Enhanced glucose-induced [Ca2+]i oscillation | [8] |

| MIN6 Pancreatic β-cells | 10 μM | Suppressed [Ca2+]i oscillation and voltage-dependent Ca2+ channel activity | [8] |

| Oxygen-Induced Retinopathy (OIR) Mice | 10 mg/kg (subcutaneous) | Suppressed retinal neovascularization | [4][7] |

Key Signaling Pathways Modulated by R59949

Protein Kinase C (PKC) Activation Pathway

By increasing intracellular DAG levels, R59949 directly activates PKC isozymes, which are key regulators of numerous cellular processes including proliferation, differentiation, and apoptosis.[1][2]

Caption: R59949 inhibits DGK, leading to DAG accumulation and subsequent PKC activation.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Pathway

In vascular smooth muscle cells, R59949 has been shown to inhibit interleukin-1β (IL-1β)-induced nitric oxide (NO) production. This effect is not due to a direct inhibition of iNOS expression or activity, but rather by decreasing the transplasmalemmal uptake of L-arginine, the substrate for iNOS.[6]

Caption: R59949 inhibits IL-1β-induced NO production by blocking L-arginine uptake.

Attenuation of CCL2-Evoked Calcium Signaling

In monocytes, the inflammatory chemokine CCL2 stimulates intracellular calcium signaling via the CCR2 receptor. R59949 attenuates this CCL2-evoked calcium signaling, suggesting a role for DGK in regulating chemokine-mediated cellular responses.[1][2]

Caption: R59949 attenuates CCL2-induced calcium signaling by inhibiting DGK.

Regulation of HIF-1α and Angiogenesis

R59949 has been shown to suppress retinal neovascularization.[5] Mechanistically, it upregulates the expression of prolyl hydroxylase domain-containing protein 2 (PHD2), which in turn leads to the downregulation of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF).[4] This suggests that R59949 can modulate cellular responses to hypoxia and inhibit angiogenesis.

Caption: R59949 inhibits angiogenesis by modulating the PHD2/HIF-1α/VEGF pathway.

Experimental Protocols

Inhibition of IL-1β-Induced Nitric Oxide Production in RASMCs

-

Cell Culture: Rat aortic smooth muscle cells (RASMCs) are cultured in DMEM containing 10% FBS under 5% CO2 at 37°C.[4]

-

Treatment: Confluent cells in a 24-well plate are pretreated with 10 μM R59949 or vehicle for 30 minutes before stimulation with 10 ng/ml IL-1β for 24 hours.[4]

-

NO Measurement: Nitrite and nitrate (B79036) (NOx) levels in the culture medium are measured using a commercial kit involving the Griess reagent. The absorbance is measured at 540 nm.[4]

Assessment of 3D Cancer Cell Growth

-

Cell Line: SW480 human colon adenocarcinoma cells.[7]

-

3D Culture: Cells are plated in Matrigel.[7]

-

Treatment: Cells are treated with 15 μM or 30 μM R59949 in complete medium for 24 hours.[7]

-

Analysis: Colony formation is assessed to evaluate the effect on 3D growth.[7]

In Vivo Xenograft Tumor Growth Study

-

Animal Model: SW480 cells are injected into mice to form xenograft tumors.[7]

-

Treatment: Once tumors reach approximately 150 mm³, mice are subcutaneously injected with 10 mg/kg R59949 emulsified in 50% PEG3000 in PBS every 48 hours for 10 days.[7]

-

Analysis: Tumor volume is measured throughout the treatment period to assess the effect of R59949 on tumor growth.[7] Immunohistochemical analysis of tumor tissue for markers of apoptosis (cleaved caspase 3) and survival pathways (phosphorylated Akt) is also performed.[7]

Conclusion

R59949 is a valuable pharmacological tool for investigating the multifaceted roles of diacylglycerol signaling. Its ability to inhibit DGK enzymes and consequently elevate intracellular DAG levels provides a powerful means to probe the downstream consequences of this second messenger. The diverse cellular effects of R59949, ranging from the modulation of inflammatory responses and angiogenesis to the regulation of cancer cell growth, underscore the therapeutic potential of targeting the DGK signaling network. Further research with more isozyme-specific inhibitors will be crucial to dissect the precise functions of individual DGK isoforms and to develop targeted therapies for a range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

R59949: A Technical Guide to a Diacylglycerol Kinase Inhibitor for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Diacylglycerol Kinase Inhibitor R59949

This technical guide provides a comprehensive overview of R59949, a potent inhibitor of diacylglycerol kinase (DGK). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, biochemical properties, and experimental applications of this compound. This guide details its effects on key signaling pathways and provides structured data and methodologies for its use in a laboratory setting.

Introduction

Diacylglycerol kinases (DGKs) are a family of intracellular lipid kinases that play a pivotal role in signal transduction. They catalyze the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a critical regulatory node that balances the intracellular levels of these two important second messengers. By attenuating DAG-mediated signaling and initiating PA-dependent pathways, DGKs are implicated in a wide array of cellular processes, including cell proliferation, apoptosis, immune responses, and vesicle trafficking.

R59949 has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of DGKs. As a cell-permeable compound, it allows for the acute inhibition of DGK activity, leading to an accumulation of intracellular DAG and a subsequent modulation of downstream signaling events. This guide will delve into the specifics of R59949's inhibitory profile, its impact on cellular signaling, and provide detailed protocols for its experimental application.

Mechanism of Action and Isoform Selectivity

R59949 functions as a pan-diacylglycerol kinase inhibitor, although it exhibits a degree of selectivity among the various DGK isoforms.[1] It is known to strongly inhibit the activity of type I DGK isoforms, specifically DGKα and DGKγ.[1][2] Additionally, it moderately attenuates the activity of type II DGK isoforms, including DGKδ and DGKκ.[2] The inhibitory action of R59949 leads to an elevation of endogenous DAG levels, which in turn can activate protein kinase C (PKC) and other DAG-effector proteins.[1]

Quantitative Data on Inhibitory Activity

The inhibitory potency of R59949 has been quantified against various DGK isoforms and in different cellular contexts. The following table summarizes the available quantitative data.

| Parameter | Value | Target/System | Reference |

| IC50 | 300 nM | Pan-diacylglycerol kinase (DGK) | [1] |

| IC50 | 18 µM | DGKα | [2] |

| IC50 | Similar to DGKα | DGKγ | [2] |

| Moderate Inhibition | - | DGKδ and DGKκ | [2] |

| Half-maximal concentration | 8.6 μM | Attenuation of CCL2-evoked Ca2+ signaling in THP-1 monocytes | [1] |

| IC50 | 10.6 µM | Inhibition of OST-tagged DGKα in MDCK cell homogenates | [1] |

Signaling Pathways Modulated by R59949

The primary effect of R59949 is the accumulation of intracellular DAG, which has significant downstream consequences on various signaling pathways.

Protein Kinase C (PKC) Activation

By increasing the levels of its endogenous ligand, DAG, R59949 is a potent activator of the protein kinase C (PKC) family of serine/threonine kinases. This activation can influence a multitude of cellular processes, including cell growth, differentiation, and apoptosis.

Calcium Signaling

R59949 has been shown to modulate intracellular calcium (Ca2+) signaling. For instance, in THP-1 monocytes, it attenuates CCL2-evoked Ca2+ signals.[1] This suggests an intricate interplay between DAG metabolism and calcium homeostasis.

Nitric Oxide Production

In vascular smooth muscle cells, R59949 inhibits inducible nitric oxide (NO) production.[1] This effect is mediated by a decrease in the transplasmalemmal uptake of L-arginine, the substrate for nitric oxide synthase (NOS).

Experimental Protocols

The following are detailed methodologies for key experiments involving R59949.

Diacylglycerol Kinase (DGK) Inhibition Assay

This protocol describes a non-radioactive, two-step assay to measure DGK activity and its inhibition by R59949.

Materials:

-

Recombinant DGK isozymes

-

Diacylglycerol (DAG) substrate

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega)

-

R59949

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of R59949 in the kinase assay buffer.

-

In a 96-well plate, add the recombinant DGK isozyme and the DAG substrate.

-

Add the different concentrations of R59949 or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percentage of inhibition for each concentration of R59949 and determine the IC50 value.

Intracellular Calcium Measurement

This protocol outlines the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to R59949.

Materials:

-

Cells of interest (e.g., THP-1 monocytes)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

R59949

-

Agonist (e.g., CCL2)

-

Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare a Fura-2 AM loading solution in HBS containing a low concentration of Pluronic F-127.

-

Remove the culture medium and load the cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with HBS to remove extracellular Fura-2 AM.

-

Pre-incubate the cells with various concentrations of R59949 or vehicle control for a specified time.

-

Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm).

-

Add the agonist (e.g., CCL2) to stimulate a calcium response.

-

Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration.

-

Analyze the data to determine the effect of R59949 on the agonist-induced calcium signal.

Nitric Oxide Production Assay (Griess Assay)

This protocol describes the measurement of nitrite (B80452), a stable metabolite of nitric oxide, in cell culture supernatants using the Griess reagent.

Materials:

-

Cells of interest (e.g., vascular smooth muscle cells)

-

Cell culture medium

-

R59949

-

Stimulant (e.g., lipopolysaccharide - LPS)

-

Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader capable of measuring absorbance at 540-570 nm

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of R59949 or vehicle control for a specified time.

-

Stimulate the cells with an appropriate agent (e.g., LPS) to induce nitric oxide production.

-

Incubate for a suitable period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

In a new 96-well plate, add the supernatants and a serial dilution of the sodium nitrite standard.

-

Add the Griess Reagent to all wells.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540-570 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.

References

The Core Target of R59949: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

R59949, a potent small molecule inhibitor, has garnered significant interest within the scientific community for its distinct modulatory effects on cellular signaling pathways. This technical guide provides an in-depth exploration of the primary molecular target of R59949, its mechanism of action, and the downstream cellular consequences of its inhibitory activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this compound.

Primary Molecular Target: Diacylglycerol Kinase (DGK)

The principal molecular target of R59949 is Diacylglycerol Kinase (DGK) . R59949 functions as a pan-DGK inhibitor, exhibiting broad activity against multiple isoforms of this enzyme family.[1][2] DGKs are crucial regulatory enzymes that catalyze the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA), two pivotal lipid second messengers involved in a myriad of cellular processes.

R59949 demonstrates a strong inhibitory effect on type I DGK isoforms, specifically DGKα and DGKγ .[1][3] It also moderately attenuates the activity of type II DGK isoforms, including DGKδ , DGKθ , and DGKκ .[1][3]

Mechanism of Action

By inhibiting DGK, R59949 effectively blocks the conversion of DAG to PA. This enzymatic blockade leads to an intracellular accumulation of DAG.[1] The elevated levels of DAG, a key endogenous ligand, result in the activation of Protein Kinase C (PKC) isoforms, which are critical downstream effectors in numerous signaling cascades.[1]

Quantitative Data

The inhibitory potency of R59949 against DGK has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter reflecting the compound's efficacy.

| Parameter | Value | Target | Experimental System | Reference(s) |

| IC50 | 300 nM | Diacylglycerol Kinase (general) | Not specified | [1][2] |

| IC50 | 18 µM | DGKα | In vitro | [4] |

| IC50 | 10.6 µM | Not specified | MDCK cells | [1] |

| Half-maximal concentration | 8.6 µM | CCL2-evoked Ca2+ signaling | THP-1 monocytes | [1] |

Note: The discrepancy in IC50 values for DGKα may be attributed to different experimental conditions, such as the use of purified enzymes versus cell-based assays.

Downstream Cellular Effects

The modulation of the DGK/DAG/PKC signaling axis by R59949 triggers a cascade of downstream cellular events, including:

-

Inhibition of Inducible Nitric Oxide Production: R59949 has been shown to inhibit the production of inducible nitric oxide (NO) by decreasing the transmembrane uptake of L-arginine in vascular smooth muscle cells.[2]

-

Suppression of Retinal Neovascularization: In models of oxygen-induced retinopathy, R59949 suppresses retinal neovascularization, suggesting a potential therapeutic role in vasoproliferative retinal diseases. This effect is linked to the downregulation of HIF-1α and VEGF.[2]

-

Activation of HIF-Prolyl Hydroxylases: R59949 can activate HIF-prolyl hydroxylases, leading to the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α).

Experimental Protocols

Diacylglycerol Kinase (DGK) Activity Assay (Non-Radioactive)

This protocol is adapted from a non-radioactive, two-step assay system for measuring DGK activity.[3]

Materials:

-

Purified DGK isozymes

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Diacylglycerol (DAG) substrate

-

ATP solution

-

ADP-Glo™ Kinase Assay kit (Promega)

-

R59949 stock solution (in DMSO)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of R59949 in the assay buffer.

-

In a 96-well plate, add the DGK enzyme, DAG substrate, and the various concentrations of R59949 or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a luminometer.

-

Calculate the percentage of DGK inhibition for each R59949 concentration relative to the vehicle control.

Protein Kinase C (PKC) Activity Assay

This protocol describes a general method for measuring PKC activity in cell lysates.[5]

Materials:

-

Cell culture and lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

PKC activity assay kit (e.g., Abcam ab139437)

-

Protein concentration assay kit (e.g., BCA assay)

-

Microplate reader

Procedure:

-

Culture cells to the desired confluency and treat with R59949 or vehicle control for the desired time.

-

Lyse the cells on ice using a suitable lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

Perform the PKC activity assay using a commercial kit according to the manufacturer's instructions. This typically involves incubating the cell lysate with a specific PKC substrate and ATP in a microplate.

-

The phosphorylated substrate is then detected using a specific antibody and a colorimetric or fluorometric readout.

-

Measure the signal using a microplate reader.

-

Normalize the PKC activity to the total protein concentration of each sample.

Nitric Oxide (NO) Production Measurement (Griess Assay)

This protocol outlines the measurement of nitrite (B80452), a stable breakdown product of NO, using the Griess reagent.[2][6][7]

Materials:

-

Cell culture medium

-

Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Culture cells (e.g., rat aortic smooth muscle cells) in a 96-well plate.[2]

-

Pre-treat the cells with R59949 at the desired concentration for a specified time (e.g., 30 minutes).[2]

-

Stimulate the cells with an appropriate agent (e.g., IL-1β) to induce NO production.[2]

-

After the incubation period, collect the cell culture supernatant.

-

In a new 96-well plate, add the collected supernatant and a series of sodium nitrite standards.

-

Add the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Add the N-(1-naphthyl)ethylenediamine solution to each well and incubate for another 5-10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

HIF-1α Protein Level Detection (Western Blot)

This protocol describes the detection of HIF-1α protein levels by Western blotting, a crucial step in understanding the effects of R59949 on hypoxia signaling.[8][9][10]

Materials:

-

Cell culture and lysis buffer (supplemented with protease inhibitors and CoCl2 for HIF-1α stabilization)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against HIF-1α

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat with R59949 under normoxic or hypoxic conditions.

-

Lyse the cells in a buffer containing cobalt chloride (CoCl2) to stabilize HIF-1α.[10]

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

A loading control, such as β-actin, should be probed on the same membrane to ensure equal protein loading.

Conclusion

R59949 is a valuable pharmacological tool for investigating the complex roles of diacylglycerol kinases in cellular signaling. Its ability to potently inhibit multiple DGK isoforms leads to the accumulation of DAG and subsequent activation of PKC, impacting a range of downstream pathways. The detailed information and protocols provided in this guide are intended to support further research into the therapeutic potential of targeting this critical signaling node.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Griess test - Wikipedia [en.wikipedia.org]

- 7. Protocol Griess Test [protocols.io]

- 8. resources.novusbio.com [resources.novusbio.com]

- 9. docs.abcam.com [docs.abcam.com]

- 10. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of R59949 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the signaling pathway involvement of R59949, a potent pan-diacylglycerol kinase (DGK) inhibitor. This document details the core mechanism of action of R59949, its influence on various downstream signaling cascades, and provides structured quantitative data and detailed experimental protocols for key assays.

Core Mechanism of Action: Diacylglycerol Kinase Inhibition

R59949 functions as a powerful inhibitor of diacylglycerol kinases (DGKs), enzymes that catalyze the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA).[1] By blocking this conversion, R59949 effectively elevates the intracellular concentration of DAG, a critical second messenger. This accumulation of DAG is central to the diverse effects of R59949 on cellular signaling.

The primary molecular target of R59949 is DGK, with a half-maximal inhibitory concentration (IC50) of 300 nM.[1] Its inhibitory action is most pronounced against type I DGK isoforms α and γ.[1] It also demonstrates moderate inhibition of type II DGK isoforms θ and κ.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the activity of R59949 across various experimental contexts.

| Parameter | Value | Cell/System Type | Reference |

| IC50 (DGK) | 300 nM | Pan-DGK | [1] |

| IC50 (CCL2-evoked Ca2+ signaling) | 8.6 µM | THP-1 monocytes | [1] |

| Concentration (inhibition of NO production) | 10 µM | Rat Aortic Smooth Muscle Cells (RASMCs) | [2][3] |

| In vivo dosage (retinal neovascularization) | 10 µg/g/day | C57BL/6J mice | [4][5][6] |

Key Signaling Pathway Involvement

The primary mechanism of R59949, the inhibition of DGK, leads to the accumulation of DAG, which in turn modulates several critical signaling pathways.

Protein Kinase C (PKC) Activation

One of the most direct consequences of elevated DAG levels is the activation of Protein Kinase C (PKC).[1] DAG is an endogenous ligand for PKC, and its increased availability leads to the enhanced activation of this family of serine/threonine kinases. Activated PKC isoforms can then phosphorylate a wide array of substrate proteins, influencing processes such as cell growth, differentiation, and apoptosis.

Figure 1: R59949-mediated activation of the PKC signaling pathway.

Attenuation of CCL2-Evoked Calcium Signaling

In monocytic cell lines such as THP-1, R59949 has been shown to attenuate calcium signaling evoked by the chemokine CCL2.[1] This suggests an intricate role for DAG metabolism in chemokine receptor signaling. By inhibiting DGK, R59949 alters the lipid microenvironment of the plasma membrane, which may indirectly modulate the function of G-protein coupled receptors like CCR2 (the receptor for CCL2) and downstream calcium mobilization.

Inhibition of Inducible Nitric Oxide Production

R59949 has been demonstrated to inhibit the production of inducible nitric oxide (NO) in vascular smooth muscle cells.[2][3] This effect is not due to a direct inhibition of inducible nitric oxide synthase (iNOS) expression or activity.[3] Instead, R59949 appears to decrease the transplasmalemmal uptake of L-arginine, the substrate for iNOS.[3] This suggests that DGK activity is involved in regulating amino acid transport.

Regulation of Hypoxia-Inducible Factor-1α (HIF-1α)

In the context of retinal neovascularization, R59949 has been shown to suppress the accumulation of HIF-1α.[4][5][6] This effect is mediated through the upregulation of prolyl hydroxylase 2 (PHD2), an enzyme that targets HIF-1α for degradation.[4][5][6] By promoting the degradation of HIF-1α, R59949 can downregulate the expression of its target genes, including vascular endothelial growth factor (VEGF), a key driver of angiogenesis.[4][5][6]

Figure 2: R59949's role in the HIF-1α degradation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving R59949.

In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay

This protocol outlines a non-radioactive, in vitro assay to determine the inhibitory effect of R59949 on DGK activity.

Materials:

-

Recombinant human DGK isozymes

-

R59949

-

Diacylglycerol (DAG) substrate

-

ATP

-

Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of R59949 in DMSO.

-

In a 96-well plate, add the DGK enzyme, DAG substrate, and R59949 (or vehicle control) to the kinase assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the remaining ATP levels using a commercial kit such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.

-

The amount of ADP produced, which is proportional to the kinase activity, is determined by measuring luminescence.

-

Calculate the percentage of inhibition for each concentration of R59949 and determine the IC50 value.

Measurement of Nitric Oxide Production in Cultured Cells

This protocol describes the use of the Griess assay to measure R59949's effect on nitric oxide production in rat aortic smooth muscle cells (RASMCs).

Materials:

-

Rat Aortic Smooth Muscle Cells (RASMCs)

-

DMEM with 10% FBS

-

R59949

-

Interleukin-1β (IL-1β)

-

Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid)

-

Nitrate (B79036) reductase

-

96-well plates

-

Spectrophotometer

Procedure:

-

Culture RASMCs to confluence in 24-well plates.

-

Pre-treat the cells with 10 µM R59949 or vehicle for 30 minutes.[2]

-

Stimulate the cells with 10 ng/ml IL-1β for 24 hours to induce NO production.[2]

-

Collect the cell culture supernatant.

-

To measure total NO production (nitrite and nitrate), incubate the supernatant with nitrate reductase to convert nitrate to nitrite (B80452).

-

Add Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

In Vivo Model of Oxygen-Induced Retinal Neovascularization

This protocol details an in vivo study to assess the effect of R59949 on retinal neovascularization in a mouse model.

Materials:

-

C57BL/6J mouse pups

-

Oxygen chamber (75% oxygen)

-

R59949

-

Vehicle (e.g., 10% DMSO, 90% Corn Oil)

-

Isolectin B4

-

Microscope

Procedure:

-

Induce retinopathy by exposing postnatal day 7 (P7) C57BL/6J mice to 75% oxygen until P12.[4][5][6]

-

At P12, return the mice to room air.

-

Administer R59949 (10 µg/g/day) or vehicle via intraperitoneal injection daily from P12 to P17.[4][5][6]

-

At P17, euthanize the mice and enucleate the eyes.

-

Fix, embed, and section the eyes for histological analysis.

-

Stain retinal sections with isolectin B4 to visualize the vasculature.

-

Quantify the extent of neovascularization by counting the number of vascular cell nuclei extending beyond the inner limiting membrane.

Figure 3: Experimental workflow for the nitric oxide production assay.

This guide provides a comprehensive overview of the signaling pathways involving R59949 and detailed protocols for its investigation. The multifaceted effects of this DGK inhibitor underscore its potential as a valuable tool for research and as a lead compound in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diacylglycerol kinase (DGK) inhibitor II (R59949) could suppress retinal neovascularization and protect retinal astrocytes in an oxygen-induced retinopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diacylglycerol Kinase (DGK) Inhibitor II (R59949) Could Suppress Retinal Neovascularization and Protect Retinal Astrocytes in an Oxygen-Induced Retinopathy Model | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to R59949: A Diacylglycerol Kinase Inhibitor

Introduction: R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinases (DGKs). As a pan-DGK inhibitor, it has become a critical tool for researchers studying the intricate roles of diacylglycerol (DAG) and phosphatidic acid (PA) signaling in a multitude of cellular processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental applications of R59949, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

R59949, also known as 3-{2-[4-[bis-(4-Fluorophenyl)methylene]-1-piperidinyl]ethyl}-2,3-dihydro-2-thioxo-4(1H)quinazolinone, is a synthetic compound recognized for its inhibitory action against DGK enzymes.[1][2] Its core structure consists of a thioxo-dihydroquinazolinone moiety linked to a bis(fluorophenyl)methylene piperidine (B6355638) group.[1] This structure contributes to its specificity and potency.[3]

Table 1: Physicochemical Properties of R59949

| Property | Value | Reference |

| IUPAC Name | 3-(2-(4-(bis(4-fluorophenyl)methylene)piperidin-1-yl)ethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | [1] |

| Synonyms | R-59949, DGK Inhibitor II | [1][4] |

| CAS Number | 120166-69-0 | [1][5] |

| Chemical Formula | C₂₈H₂₅F₂N₃OS | [1][4] |

| Molecular Weight | 489.58 g/mol | [1] |

| Appearance | White solid | [6] |

| Solubility | DMSO: 33-98 mg/mL, DMF: 33 mg/mL, Ethanol: 1-2 mg/mL, Insoluble in water | [4][7] |

| SMILES | O=C1N(CCN2CC/C(CC2)=C(C3=CC=C(F)C=C3)\C4=CC=C(F)C=C4)C(NC5=C1C=CC=C5)=S | [1] |

Mechanism of Action and Biological Activity

R59949's primary mechanism of action is the inhibition of diacylglycerol kinases. DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a critical regulatory node controlling the balance of these two important lipid second messengers.[8]

R59949 is characterized as a pan-DGK inhibitor with a general IC₅₀ of 300 nM.[4][5][7] It exhibits a degree of selectivity among the various DGK isoforms, strongly inhibiting the type I isoforms DGKα and DGKγ, while only moderately affecting type II isoforms DGKθ and DGKκ.[5][7]

Downstream Signaling Pathways

By inhibiting DGK, R59949 prevents the conversion of DAG to PA. This leads to an intracellular accumulation of DAG, which subsequently enhances the activity of DAG-effector proteins, most notably Protein Kinase C (PKC).[5][9] This activation of PKC can trigger a cascade of downstream signaling events.

References

- 1. medkoo.com [medkoo.com]

- 2. Diacylglycerol Kinase Inhibitor II [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. R59949 | PKC | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer-research-network.com [cancer-research-network.com]

The Cellular Impact of Diacylglycerol Kinase Inhibition by R59949: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

R59949 is a potent, cell-permeable inhibitor of diacylglycerol kinases (DGKs), a family of enzymes that play a critical role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). By inhibiting DGKs, R59949 effectively elevates intracellular levels of DAG, a key second messenger, thereby modulating a multitude of downstream signaling pathways. This technical guide provides a comprehensive overview of the cellular effects of R59949, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved. This document is intended to serve as a valuable resource for researchers investigating lipid signaling, protein kinase C (PKC) activation, and the therapeutic potential of DGK inhibition in various physiological and pathological contexts, including cancer and immune disorders.

Introduction to Diacylglycerol Kinase and R59949

Diacylglycerol kinases are a family of ten isozymes that terminate DAG-mediated signaling by converting it to PA.[1] Both DAG and PA are crucial lipid second messengers that regulate a diverse array of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] The balance between DAG and PA levels is therefore tightly controlled to ensure proper cellular function.

R59949 is a widely used pharmacological tool to study the roles of DGKs. It acts as a pan-DGK inhibitor, though it exhibits some isoform selectivity.[3][4] By blocking the conversion of DAG to PA, R59949 leads to the accumulation of DAG, which in turn activates its downstream effectors, most notably Protein Kinase C (PKC).[3][5]

Quantitative Data on R59949 Activity

The inhibitory potency of R59949 varies depending on the specific DGK isoform and the cellular context. The following tables summarize the key quantitative data reported in the literature.

| Parameter | Value | Description | Reference |

| Pan-DGK IC50 | 300 nM | Concentration for 50% inhibition of total DGK activity. | [3][5] |

| DGKα IC50 | 18 µM | Concentration for 50% inhibition of DGKα isoform. | [4] |

| DGKγ IC50 | Similar to DGKα | R59949 strongly inhibits DGKγ. | [4] |

| DGKθ and DGKκ IC50 | Moderately higher than DGKα/γ | R59949 moderately attenuates the activity of these Type II DGKs. | [3][5] |

Table 1: Inhibitory Potency of R59949 against DGK Isoforms

| Cell Line/System | Parameter | Value | Effect | Reference |

| THP-1 monocytes | Half-maximal concentration | 8.6 μM | Attenuation of CCL2-evoked Ca2+ signaling. | [3][5] |

| MDCK cells | IC50 | 10.6 μM | Inhibition of OST-tagged DGKα. | [3] |

| MIN6 pancreatic β-cells | 1 µM | Enhanced glucose-induced [Ca2+]i oscillation (PKC-dependent). | [6][7] | |

| MIN6 pancreatic β-cells | 10 µM | Suppressed glucose-induced [Ca2+]i elevation (PKC-independent). | [6][7] | |

| Rat Aortic Smooth Muscle Cells (RASMCs) | 10 µM | Inhibited IL-1β-induced NO production. | [8] | |

| SW480 cells | 30 µM | Diminished total DGK activity by ~25%. | [9] |

Table 2: Cellular Effects of R59949 at Different Concentrations

Core Signaling Pathways Modulated by R59949

The primary mechanism of action of R59949 is the inhibition of DGK, leading to an accumulation of DAG. This event triggers a cascade of downstream signaling events.

Activation of the Protein Kinase C (PKC) Pathway

DAG is a critical activator of the PKC family of serine/threonine kinases. By increasing DAG levels, R59949 directly leads to the activation of PKC isoforms.[3][5] This activation can have pleiotropic effects depending on the cell type and the specific PKC isoforms expressed.

Caption: R59949 inhibits DGK, leading to DAG accumulation and subsequent PKC activation.

Modulation of Calcium Signaling

R59949 has been shown to modulate intracellular calcium ([Ca2+]i) levels in a concentration-dependent manner. In THP-1 monocytes, it attenuates CCL2-evoked Ca2+ signaling.[3][5] In pancreatic β-cells, low concentrations of R59949 enhance glucose-induced [Ca2+]i oscillations in a PKC-dependent manner, while higher concentrations suppress [Ca2+]i elevation independently of PKC.[6][7]

Caption: Dose-dependent effects of R59949 on calcium signaling in pancreatic β-cells.

Inhibition of Inducible Nitric Oxide Production

In vascular smooth muscle cells, R59949 inhibits interleukin-1β (IL-1β)-induced nitric oxide (NO) production.[8] This effect is not due to a direct inhibition of inducible nitric oxide synthase (iNOS) expression or activity, but rather through the suppression of transplasmalemmal L-arginine uptake, the substrate for NO synthesis.[8]

Regulation of Hypoxia-Inducible Factor-1α (HIF-1α)

R59949 has been identified as an activator of HIF prolyl hydroxylases.[10] This leads to the hydroxylation and subsequent degradation of the HIF-1α subunit, even under hypoxic conditions.[10] By promoting HIF-1α degradation, R59949 can impair cellular adaptation to low oxygen environments, an effect with significant implications for cancer biology.[10][11]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in this guide. Specific details may need to be optimized for different cell types and experimental conditions.

Diacylglycerol Kinase Activity Assay

A non-radioactive, two-step DGK assay can be employed to measure the activity of DGK isozymes and the inhibitory effect of R59949.[12]

Principle: This assay measures the amount of ADP produced from the DGK-catalyzed phosphorylation of DAG to PA. The amount of ADP is then quantified using a coupled enzyme reaction that generates a luminescent signal.

Materials:

-

Cell lysates containing DGK

-

Diacylglycerol (DAG) substrate

-

ATP

-

R59949

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Luminometer

Procedure:

-

Prepare cell lysates from control and R59949-treated cells.

-

In a 96-well plate, add cell lysate, DAG substrate, and varying concentrations of R59949.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the DGK activity.

Caption: Workflow for a non-radioactive Diacylglycerol Kinase activity assay.

Measurement of Intracellular Calcium Levels

Intracellular calcium concentrations can be measured using fluorescent calcium indicators.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Changes in intracellular calcium levels are detected as changes in fluorescence intensity.

Materials:

-

Cells of interest (e.g., THP-1 monocytes, MIN6 cells)

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

R59949

-

Stimulus (e.g., CCL2, glucose)

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells on glass coverslips or in a 96-well plate.

-

Load the cells with a fluorescent calcium indicator according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Pre-treat the cells with R59949 or vehicle control.

-

Stimulate the cells with the appropriate agonist.

-

Record the fluorescence intensity over time using a fluorescence microscope or plate reader.

-

Analyze the changes in fluorescence to determine the effect of R59949 on intracellular calcium signaling.

Nitric Oxide Production Assay

Nitric oxide production can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.[11]

Principle: The Griess reagent reacts with nitrite in an acidic solution to produce a pink-colored azo compound, the absorbance of which can be measured spectrophotometrically.

Materials:

-

Cell culture supernatant

-

Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Nitrate (B79036) reductase (if measuring total NOx)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Culture cells (e.g., RASMCs) and treat with IL-1β in the presence or absence of R59949.

-

Collect the cell culture supernatant.

-

If desired, convert nitrate to nitrite using nitrate reductase.

-

Add the Griess reagent to the supernatant and standards in a 96-well plate.

-

Incubate at room temperature to allow for color development.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples based on the standard curve.

Applications in Research and Drug Development

The ability of R59949 to modulate fundamental cellular signaling pathways makes it a valuable tool in several areas of research and drug development.

-

Cancer Research: By activating PKC and inhibiting HIF-1α, R59949 has shown potential in inducing apoptosis in cancer cells and overcoming resistance to therapy.[13][14] DGKα, a primary target of R59949, is considered a promising target for cancer immunotherapy as its inhibition can enhance T-cell-mediated anti-tumor responses.[15]

-

Immunology: DGKs play a crucial role in regulating immune cell activation and function. R59949 can be used to investigate the role of DAG signaling in T-cell activation, cytokine production, and other immune responses.

-

Metabolic Diseases: The effects of R59949 on insulin (B600854) secretion in pancreatic β-cells suggest a potential role for DGK inhibitors in the study and treatment of diabetes.[6][7]

Conclusion

R59949 is a powerful pharmacological inhibitor of diacylglycerol kinases that has significantly contributed to our understanding of the complex roles of DAG and PA in cellular signaling. Its ability to modulate PKC activity, calcium signaling, nitric oxide production, and HIF-1α stability highlights the pleiotropic effects of DGK inhibition. This technical guide provides a consolidated resource for researchers utilizing R59949, offering quantitative data, detailed experimental protocols, and visual aids to facilitate further investigation into the therapeutic potential of targeting DGKs in a variety of diseases. However, it is important to note that R59949 has limitations, including off-target effects and suboptimal pharmacokinetic properties, which have hindered its clinical application.[16] Newer, more selective DGK inhibitors are currently under development.[16]

References

- 1. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of HIF-prolyl hydroxylases by R59949, an inhibitor of the diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. Evaluations of the selectivities of the diacylglycerol kinase inhibitors R59022 and R59949 among diacylglycerol kinase isozymes using a new non-radioactive assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. mdpi.com [mdpi.com]

- 15. DGKA | Insilico Medicine [insilico.com]

- 16. pubs.acs.org [pubs.acs.org]

R59949: A Technical Guide to its Role as a Diacylglycerol Kinase Inhibitor in Lipid Signaling

Introduction

Lipid signaling pathways are fundamental to cellular communication, governing a vast array of physiological processes from proliferation to apoptosis. Central to these pathways is the tightly regulated balance between two key lipid second messengers: diacylglycerol (DAG) and phosphatidic acid (PA). The family of diacylglycerol kinase (DGK) enzymes serves as a critical fulcrum in this balance, catalyzing the phosphorylation of DAG to PA. This action simultaneously attenuates DAG-mediated signaling, primarily through protein kinase C (PKC), and initiates PA-driven cellular events.

R59949 is a potent, cell-permeable chemical inhibitor of DGK. By blocking the conversion of DAG to PA, R59949 serves as an invaluable pharmacological tool to artificially elevate and sustain intracellular DAG levels. This allows for the precise investigation of DAG-dependent signaling cascades. This technical guide provides an in-depth overview of R59949, its mechanism of action, quantitative efficacy, and its application in dissecting lipid signaling pathways, complete with experimental protocols and pathway visualizations.

R59949: Mechanism of Action

The primary mechanism of action for R59949 is the direct inhibition of diacylglycerol kinase activity. DGK enzymes are comprised of ten different isoforms in mammals, categorized into five types based on structural domains. R59949 exhibits a degree of selectivity, potently inhibiting the Ca²⁺-activated, type I DGK isoforms α and γ, while moderately affecting type II isoforms θ and κ.

Mechanistic studies have revealed that R59949 binds directly to the catalytic domain of DGKα. Its inhibition kinetics are noncompetitive with respect to Ca²⁺, indicating that it does not interfere with the calcium-binding EF-hand motifs. The functional consequence of this inhibition is the accumulation of intracellular DAG, which in turn amplifies the activation of DAG-effector proteins, most notably Protein Kinase C (PKC), leading to enhanced downstream signaling events.

Quantitative Data and Efficacy

R59949's inhibitory capacity has been quantified across various experimental systems. This data is crucial for designing experiments and interpreting results.

| Parameter | Value | System / Cell Type | Notes | Reference |

| IC₅₀ | 300 nM | Pan-Diacylglycerol Kinase (DGK) | General inhibitory concentration. | |

| IC₅₀ | 300 nM | DGK-α | Measured in isolated platelet plasma membranes using an exogenous DAG substrate. | |

| Half-Maximal Concentration | 8.6 µM | Attenuation of Ca²⁺ Signaling | Measured for the attenuation of CCL2-evoked Ca²⁺ signals in THP-1 monocytes. | |

| Effective Concentration | 10 µM | Inhibition of NO Production | Concentration used to inhibit IL-1β-induced nitric oxide production in cultured rat aortic smooth muscle cells. |

Applications in Lipid Signaling Research

R59949 is a versatile tool used to probe the function of the DAG-DGK-PA signaling axis in numerous biological contexts.

-

Platelet Activation: In human platelets, R59949 potentiates vasopressin- and collagen-induced aggregation and secretion by increasing DAG levels. It has also been shown to inhibit Ca²⁺ influx that is induced by thrombin, suggesting a role for DGK-produced PA in regulating calcium entry.

-

Immune Cell Modulation: R59949 has been instrumental in studying T-cell activation. By inhibiting DGKα, it can sustain DAG signaling at the immunological synapse, which is critical for T-cell effector functions. In monocytes, it attenuates chemokine (CCL2)-evoked Ca²⁺ signaling, highlighting a role for DAG metabolism in leukocyte trafficking.

-

Vascular Biology: In vascular smooth muscle cells, R59949 inhibits inducible nitric oxide (NO) production. This effect is not due to changes in iNOS expression but rather a decrease in the cellular uptake of L-arginine, the substrate for NO synthesis, suggesting DGK is involved in regulating amino acid transport.

-

Cancer Biology: Emerging research points to a role for DGKα in cancer. R59949 treatment can mimic DGKα silencing, leading to a reduction in the phosphorylation of the oncoprotein Src in colorectal cancer cells. DGK inhibition is being explored as a therapeutic strategy to suppress oncogenic pathways like mTOR and HIF-1α and to enhance anti-tumor immunity.

Key Experimental Protocols

Below are generalized protocols for key experiments involving R59949. Researchers should optimize concentrations, incubation times, and specific reagents for their particular experimental system.

In Vitro DGK Inhibition Assay (Mixed Micelle Method)

This assay measures the ability of R59949 to inhibit DGK activity in a controlled, cell-free system.

-

Prepare Mixed Micelles: Create micelles containing a defined ratio of a detergent (e.g., deoxycholate), a phospholipid (e.g., phosphatidylserine), and the DAG substrate (e.g., 1,2-dioleoyl-sn-glycerol).

-

Enzyme Source: Use a purified or recombinant DGK isoform or a cell lysate known to contain DGK activity.

-

Reaction Mixture: In a microfuge tube, combine the enzyme source, the mixed micelle substrate solution, and a buffer containing MgCl₂.

-

Inhibitor Addition: Add R59949 (dissolved in a suitable solvent like DMSO) at various concentrations. Include a solvent-only control. Pre-incubate for 10-15 minutes at the desired temperature (e.g., 30°C).

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate for a defined period (e.g., 10-20 minutes) during which the reaction is linear.

-

Stop Reaction: Terminate the reaction by adding a solution like 1 M HCl.

-

Lipid Extraction: Extract the lipids using a chloroform/methanol solvent system.

-

Analysis: Separate the radiolabeled PA product from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of ³²P-labeled PA using autoradiography or a phosphorimager and calculate the percentage of inhibition relative to the control.

Analysis of Downstream Protein Phosphorylation via Western Blot

This protocol assesses how R59949-induced DAG accumulation affects the phosphorylation status of downstream signaling proteins like Src or PKC substrates.

-

Cell Culture and Treatment: Plate cells at a suitable density. Once ready, starve cells of serum for several hours if necessary to reduce basal signaling.

-

Pre-treatment: Treat cells with the desired concentration of R59949 or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).

-

Stimulation: Add a specific agonist (e.g., growth factor, chemokine) to stimulate the pathway of interest for a short period (e.g., 5-15 minutes). Include an unstimulated control.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Src Tyr419) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

Conclusion

R59949 is a cornerstone pharmacological inhibitor for the study of lipid signaling. Its ability to selectively inhibit DGK activity provides a direct method for manipulating the intracellular balance of DAG and PA. This has enabled significant advances in our understanding of its role in platelet physiology, immune responses, vascular function, and cancer biology. While newer and potentially more isoform-specific inhibitors are in development, the extensive characterization of R59949 ensures its continued importance as a fundamental research tool for scientists and drug developers dedicated to unraveling the complexities of the DGK-regulated signaling network.

In Vitro Applications of R59949: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro applications of R59949, a potent diacylglycerol kinase (DGK) inhibitor. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in various assays, and visualizes the associated signaling pathways.

Core Mechanism of Action

R59949 is a pan-diacylglycerol kinase (DGK) inhibitor with a reported IC50 of 300 nM.[1][2][3] By inhibiting DGK, R59949 prevents the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). This leads to an accumulation of intracellular DAG, a critical second messenger that activates protein kinase C (PKC) and other signaling proteins.[1] R59949 exhibits selectivity for different DGK isozymes, strongly inhibiting type I DGKα and γ, while moderately attenuating the activity of type II DGKθ and κ.[1][2] This selective inhibition allows for the targeted study of DGK-dependent signaling pathways in various cellular contexts.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of R59949 and its effects in various in vitro systems.

| Parameter | Value | Cell System/Assay Condition | Reference |

| IC50 (DGK) | 300 nM | Isolated platelet plasma membranes | [3] |

| IC50 (CCL2-evoked Ca2+ signaling) | 8.6 µM | THP-1 monocytes | [1] |

| DGK Isozyme | Inhibition Level | Reference |

| DGKα | Strong | [1][2] |

| DGKγ | Strong | [1][2] |

| DGKθ | Moderate | [1][2] |

| DGKκ | Moderate | [1][2] |

Key In Vitro Applications and Experimental Protocols

R59949 has been utilized in a variety of in vitro studies to probe the function of DGK in diverse biological processes. Detailed protocols for some key applications are provided below.

Inhibition of Inducible Nitric Oxide (NO) Production

R59949 has been shown to inhibit inducible nitric oxide (NO) production in vascular smooth muscle cells by decreasing the uptake of L-arginine, the substrate for nitric oxide synthase (NOS).[1][4]

Experimental Protocol: Measurement of Nitric Oxide Production in Rat Aortic Smooth Muscle Cells (RASMCs)

-

Cell Culture:

-

Treatment:

-

Nitric Oxide Measurement (Griess Assay):

-

Collect the culture medium from each well.

-

Mix an aliquot of the culture medium with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in phosphoric acid).[2]

-

Incubate the mixture at room temperature for 10 minutes.[2]

-

Measure the absorbance at 540 nm using a spectrophotometer.[2]

-

Quantify the nitrite (B80452) concentration, a stable metabolite of NO, by comparing the absorbance to a standard curve of sodium nitrite.

-

Investigation of Cancer Cell Growth and Signaling

R59949 has been used to study the role of DGKα in cancer cell proliferation and signaling, particularly in the context of 3D cell culture models and its interaction with the Src tyrosine kinase.[5]

Experimental Protocol: 3D Spheroid Culture of SW480 Colorectal Cancer Cells

-

Cell Culture:

-

Culture SW480 cells in a suitable medium such as DMEM/F12 supplemented with serum.

-

To generate spheroids, use the hanging drop method by dispensing 30 µL drops of a cell suspension (e.g., 100 cells/µL) onto the lid of a culture plate.[6]

-

Alternatively, use U-bottom low-adherence plates, seeding approximately 3,000 cells per well.[6]

-

-

Treatment:

-

Once spheroids have formed (typically within 2-4 days), treat them with R59949 at desired concentrations (e.g., 15-30 µM) in complete medium.[5]

-

Due to the lipophilic nature of R59949 and its potential sequestration by serum lipids, higher concentrations may be necessary in serum-containing media for long-term assays.[5]

-

-

Analysis of Cell Growth and Viability:

-

Monitor spheroid growth and morphology over time using phase-contrast microscopy.

-

Assess cell viability using assays such as the MTT assay. For 3D cultures, plate cells on a thin layer of Matrigel before the assay.[7] After treatment, add MTT solution, incubate, and then solubilize the formazan (B1609692) crystals for absorbance measurement.[7]

-

Experimental Protocol: Analysis of Src Activation

-

Cell Treatment and Lysis:

-

Treat SW480 cells (either in 2D or 3D culture) with R59949 (e.g., 20 µM) for a specified period (e.g., 6 hours).[5]

-

Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation and Western Blotting:

-

Immunoprecipitate DGKα or Src from the cell lysates using specific antibodies.

-

Analyze the immunoprecipitates and whole-cell lysates by Western blotting.

-

Probe for phosphorylated Src (e.g., at Tyr419) to assess its activation state and for total Src and DGKα as controls.[5]

-

Modulation of T-Cell Activation and Cytokine Production

By inhibiting DGK, R59949 can enhance DAG signaling, which is crucial for T-cell activation and differentiation. This makes it a valuable tool for studying immune responses.

Experimental Protocol: In Vitro T-Cell Activation and Cytokine Analysis

-

T-Cell Isolation and Culture:

-

Isolate primary human or murine T-cells from peripheral blood or lymphoid organs using standard methods (e.g., magnetic-activated cell sorting).

-

Culture the isolated T-cells in a suitable medium (e.g., RPMI-1640) supplemented with serum and antibiotics.

-

-

T-Cell Activation and Treatment:

-

Activate the T-cells using anti-CD3 and anti-CD28 antibodies.

-

Treat the activated T-cells with various concentrations of R59949.

-

-

Analysis of Cytokine Production:

-

After a suitable incubation period (e.g., 24-72 hours), collect the culture supernatants.

-

Measure the concentration of key cytokines such as IL-2, IFN-γ, and TNF-α using ELISA or a multiplex cytokine assay.

-

For intracellular cytokine staining, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of culture, then fix, permeabilize, and stain with fluorescently labeled antibodies against the cytokines of interest for flow cytometric analysis.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: R59949 inhibits DGK, increasing DAG levels and activating PKC.

Caption: Experimental workflow for measuring NO production.

Caption: R59949 inhibits DGKα and disrupts the DGKα-Src complex.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. R59949, a diacylglycerol kinase inhibitor, inhibits inducible nitric oxide production through decreasing transplasmalemmal L-arginine uptake in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative analysis of 3D-culture techniques for multicellular colorectal tumour spheroids and development of a novel SW48 3D-model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of the 3D Microenvironment on Phenotype, Gene Expression, and EGFR Inhibition of Colorectal Cancer Cell Lines | PLOS One [journals.plos.org]

An In-depth Technical Guide to R59949 (CAS Number: 120166-69-0): A Diacylglycerol Kinase Inhibitor

This technical guide provides a comprehensive overview of R59949, a potent, cell-permeable inhibitor of diacylglycerol kinase (DGK). The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, key experimental data, and relevant protocols.

Core Compound Information

R59949, also known as Diacylglycerol Kinase Inhibitor II, is a well-characterized pharmacological tool used to study the roles of diacylglycerol (DAG) and phosphatidic acid (PA) signaling pathways. By inhibiting DGK, R59949 prevents the conversion of DAG to PA, leading to an accumulation of DAG and subsequent activation of downstream signaling cascades, most notably Protein Kinase C (PKC).

Quantitative Data

The following tables summarize the key quantitative data for R59949, providing a comparative overview of its inhibitory activity and cellular effects.

Table 1: Inhibitory Activity of R59949 against Diacylglycerol Kinase (DGK) Isoforms

| DGK Isoform | Inhibition Level | IC₅₀ (in vitro) | Reference(s) |

| Type I | |||

| DGKα | Strong | 18 µM | [1][2] |

| DGKγ | Strong | Not specified | [1][3] |

| Type II | |||

| DGKδ | Moderate | Not specified | [1][4] |

| DGKκ | Moderate | Not specified | [1][4] |

| Pan-DGK | Broad | 300 nM | [3] |

Table 2: Cellular Effects of R59949

| Effect | Cell Type | Half-Maximal Concentration | Reference(s) |

| Attenuation of CCL2-evoked Ca²⁺ signaling | THP-1 monocytes | 8.6 µM | [3][5] |

Signaling Pathways

R59949 modulates several critical signaling pathways. The following diagrams, generated using the Graphviz DOT language, illustrate these molecular interactions.

Primary Mechanism: DGK Inhibition and PKC Activation

R59949's primary mechanism of action is the inhibition of diacylglycerol kinase (DGK). This leads to an accumulation of diacylglycerol (DAG), a key second messenger that activates Protein Kinase C (PKC).

Regulation of HIF-1α Degradation

R59949 has been shown to affect the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in cellular responses to low oxygen. R59949 promotes the degradation of HIF-1α through a mechanism involving the von Hippel-Lindau (VHL) protein.

Crosstalk with mTOR and Src Signaling in Cancer

In the context of cancer, particularly glioblastoma, R59949 has been shown to influence the mTOR and Src signaling pathways, which are critical for cell growth, proliferation, and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments involving R59949.

In Vitro Diacylglycerol Kinase (DGK) Activity Assay

This protocol is based on a non-radioactive, two-step assay system for measuring DGK activity.[1][4]

Materials:

-

Purified DGK isozymes

-

R59949 (and/or R59022 for comparison)

-

Diacylglycerol (substrate)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Dilute the purified DGK isozymes to the desired concentration in kinase reaction buffer.

-

Prepare a serial dilution of R59949 in DMSO, followed by a final dilution in kinase reaction buffer. The final DMSO concentration should be kept below 1%.

-

-

Reaction Setup:

-

To each well of a 96-well plate, add the DGK enzyme solution.

-

Add the diluted R59949 or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding a mixture of diacylglycerol and ATP to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

-

Measurement of ADP Production:

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of DGK inhibition for each concentration of R59949.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Measurement of Nitric Oxide Production (Griess Assay)

This protocol describes the measurement of nitrite (B80452), a stable product of nitric oxide (NO), in cell culture supernatants.[6][7][8]

Materials:

-

RAW 264.7 macrophages or other suitable cell line

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation

-

R59949

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader capable of absorbance measurement at 540 nm

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of R59949 for 1-2 hours.

-

Stimulate the cells with LPS and IFN-γ to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.

-

Incubate for 24-48 hours.

-

-

Sample Collection:

-

Carefully collect the cell culture supernatant from each well.

-

-

Griess Reaction:

-

In a new 96-well plate, add the collected supernatants.

-

Prepare a standard curve of sodium nitrite in culture medium in the same plate.

-

Add Griess Reagent Component A to all wells and incubate for 5-10 minutes at room temperature, protected from light.

-

Add Griess Reagent Component B to all wells and incubate for another 5-10 minutes. A color change to purple/magenta will indicate the presence of nitrite.

-

-

Data Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

-

Western Blot Analysis of HIF-1α and mTOR Pathway Proteins

This protocol outlines the detection of protein expression and phosphorylation status by Western blot.[9][10][11][12][13][14][15][16]

Materials:

-

Cultured cells (e.g., glioblastoma cell lines)

-

R59949

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HIF-1α, anti-phospho-mTOR, anti-phospho-p70S6K, anti-phospho-4E-BP1, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with R59949 at the desired concentrations and for the specified duration. For HIF-1α stabilization studies, cells may be subjected to hypoxic conditions or treated with hypoxia-mimetic agents.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

-

Apoptosis Detection by TUNEL Assay in Glioblastoma Cells

This protocol describes the detection of DNA fragmentation, a hallmark of apoptosis, using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[17][18][19]

Materials:

-

Glioblastoma cells

-

R59949

-

In situ cell death detection kit (e.g., from Roche)

-

DAPI (for nuclear counterstaining)

-

Fluorescence microscope

-

8-well chamber slides

Procedure:

-

Cell Treatment:

-

Seed glioblastoma cells in microwells or on chamber slides and treat with R59949 or vehicle control for the desired time.

-

-

Cell Fixation and Permeabilization:

-